molecular formula C17H21NO3S B497484 N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide CAS No. 865611-78-5

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B497484
CAS No.: 865611-78-5
M. Wt: 319.4g/mol
InChI Key: UKYREPVCPCOAKH-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and substituents at the 2,5-dimethyl and 4-ethoxy positions on the aromatic ring. This compound belongs to a class of sulfonamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-21-16-10-14(3)17(11-13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYREPVCPCOAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride and benzylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride is dissolved in the solvent, and the base is added. Benzylamine is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and dried. It can be further purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and automated equipment is used to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. Sulfonamides have been extensively studied for their antitumor , anti-inflammatory , and antibacterial effects. The structural modifications in sulfonamides can significantly influence their biological activity.

Case Studies and Findings

  • Antitumor Activity : Research has indicated that certain sulfonamide derivatives exhibit selective cytotoxicity against cancer cell lines. The introduction of different substituents on the benzene ring can enhance potency against specific tumor types. For instance, compounds with electron-donating groups have shown improved efficacy in inhibiting tumor growth compared to their unsubstituted counterparts .
  • Anti-inflammatory Effects : The anti-inflammatory potential of sulfonamides has been attributed to their ability to inhibit cyclooxygenase enzymes. Studies have demonstrated that modifications in the sulfonamide structure can lead to variations in anti-inflammatory activity, making them promising candidates for developing new anti-inflammatory drugs .

Antiviral Research

The compound has also been investigated for its antiviral properties, particularly against HIV-1. The mechanism of action involves targeting viral proteins essential for replication.

Research Insights

  • HIV-1 Inhibition : A study highlighted that certain benzenesulfonamide derivatives exhibited sub-micromolar levels of antiviral activity against HIV-1 by interfering with the viral capsid protein . The structure-activity relationship (SAR) analysis revealed that para-substituted derivatives were more effective than ortho or meta substitutions.
  • Mechanistic Studies : Further mechanistic studies indicated that these compounds could disrupt the viral life cycle at multiple stages, making them valuable leads for developing new antiviral agents .

Neurochemistry

In the field of neurochemistry, this compound has been explored as a potential inhibitor of neurotransmitter transporters.

Neurotransmitter Transport Inhibition

  • GABA Transporter Inhibition : Recent studies have focused on the compound's ability to inhibit GABA transporters, which play a crucial role in neurotransmission and are implicated in various neurological disorders. The inhibition of these transporters can lead to increased GABA levels in the synaptic cleft, providing therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Data Tables

Application AreaBiological ActivityKey Findings
Medicinal ChemistryAntitumorEnhanced cytotoxicity with specific substitutions
Anti-inflammatoryInhibition of cyclooxygenase enzymes
Antiviral ResearchHIV-1 InhibitionSub-micromolar activity against viral proteins
NeurochemistryGABA Transport InhibitionIncreased GABA levels beneficial for neurological disorders

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Benzene Ring Sulfonamide Nitrogen Substituents Molecular Formula Molecular Weight Key Features
N-Benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide 2,5-dimethyl; 4-ethoxy Benzyl C₁₇H₂₁NO₃S 319.42 g/mol Ethoxy group enhances lipophilicity
N-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide 3,4-dimethyl; 2,5-diethoxy; 4-morpholinyl None (direct linkage to benzene) C₂₃H₃₂N₂O₅S 472.58 g/mol Morpholine ring improves solubility
N-Cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide 2,5-dimethyl; 4-methoxy Cyclohexyl and ethyl C₁₇H₂₇NO₃S 325.47 g/mol Cyclohexyl group increases steric bulk
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide 2,5-dimethoxy; 4-amino Phenyl C₁₄H₁₆N₂O₄S 308.35 g/mol Amino group enables nucleophilic reactivity

Key Comparative Findings

Lipophilicity and Solubility :

  • The ethoxy group in this compound contributes to higher lipophilicity compared to the methoxy analogs (e.g., N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide) .
  • The morpholine-containing analog (N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide) exhibits enhanced aqueous solubility due to the polar morpholine ring .

The amino group in 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide introduces reactivity for further functionalization, a feature absent in the ethoxy/methyl-substituted analogs .

Synthetic Accessibility :

  • N-Benzyl derivatives are typically synthesized via nucleophilic substitution of sulfonyl chlorides with benzylamines, while morpholine-containing analogs require multi-step routes involving ring-opening or coupling reactions .

Biological Activity

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity or disrupt protein functions. This inhibition can lead to a cascade of biological effects depending on the specific target involved.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active site of enzymes, effectively blocking their function.
  • Receptor Interaction : The benzyl group enhances binding affinity and specificity towards certain receptors, which may modulate cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that sulfonamide derivatives can induce apoptosis in tumor cells through pathways involving caspase activation and DNA damage .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The compound exhibited significant cytotoxicity, promoting apoptotic cell death through caspase-dependent mechanisms .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with hypoxia-inducible factors (HIF) could enhance its anticancer properties by selectively targeting tumor cells in hypoxic environments .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
N-benzylbenzenesulfonamideModerate cytotoxicityLacks ethoxy group; less solubility
4-ethoxybenzenesulfonamideAntibacterial propertiesSimple structure; limited anticancer activity
This compoundHigh cytotoxicityEnhanced solubility and reactivity due to dimethyl groups

Q & A

Q. What are the optimal synthetic routes and purification methods for N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key steps include sulfonamide bond formation via nucleophilic substitution between a sulfonyl chloride intermediate and a benzylamine derivative. Catalysts such as palladium complexes may be employed for coupling reactions. Purification is achieved using column chromatography with gradients of ethyl acetate/hexane, monitored by thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) or recrystallization ensures final purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure and substituent positions.
  • X-ray Crystallography: Resolves 3D atomic arrangement using SHELX programs (e.g., SHELXL for refinement), critical for identifying spatial hindrance from methyl/ethoxy groups .
  • HPLC: Validates purity and monitors reaction progress.
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Chemistry: Building block for synthesizing complex sulfonamide derivatives via functional group transformations (e.g., nitro reduction, ether cleavage).
  • Biology: Investigated as a potential enzyme inhibitor (e.g., carbonic anhydrase) or probe for studying receptor-ligand interactions due to its sulfonamide moiety .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this sulfonamide, and how can they be addressed?

Common issues include crystal twinning, thermal motion of flexible ethoxy groups, and disorder in the benzyl ring. Mitigation strategies:

  • Collect high-resolution data at low temperatures (100 K) to reduce thermal vibrations.
  • Use SHELXL’s TWIN and BASF commands for twinned data refinement.
  • Apply restraints for disordered regions during model building .

Q. How do substituents like ethoxy and benzyl groups influence the compound’s bioactivity?

  • Ethoxy Group: Enhances solubility and modulates electronic effects on the aromatic ring, potentially improving binding to hydrophobic enzyme pockets.
  • Benzyl Group: Introduces steric bulk, affecting receptor selectivity. Structure-activity relationship (SAR) studies comparing analogs (e.g., methoxy vs. ethoxy derivatives) are critical. Quantitative approaches include IC₅₀ measurements and molecular docking .

Q. How can researchers resolve contradictions in biological assay data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurity interference. Solutions:

  • Standardize assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays).
  • Perform HPLC-MS to rule out degradation during bioassays .

Q. What computational methods are used to predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking: Screens against protein databases (e.g., PDB) to identify potential targets like serotonin receptors or kinases. Software like AutoDock Vina or Schrödinger Suite is employed .

Q. How can degradation pathways of this compound be systematically studied under varying conditions?

  • Stress Testing: Expose the compound to heat (40–80°C), light (UV-vis), and acidic/alkaline conditions.
  • Analytical Tools: LC-MS identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis).
  • Kinetic Modeling: Monitors degradation rates using Arrhenius equations to predict shelf-life .

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